Cas no 1177358-97-2 (5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine)

5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- EN300-737420
- 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine
- 1177358-97-2
-
- インチ: 1S/C11H12FN3/c1-7-5-8(3-4-9(7)12)11-10(13)6-14-15(11)2/h3-6H,13H2,1-2H3
- InChIKey: DASMUMYIQCXZEX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C)C1=C(C=NN1C)N
計算された属性
- せいみつぶんしりょう: 205.10152556g/mol
- どういたいしつりょう: 205.10152556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 43.8Ų
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737420-0.1g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-737420-1.0g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-737420-5.0g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-737420-0.05g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-737420-10.0g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-737420-0.5g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-737420-2.5g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-737420-0.25g |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine |
1177358-97-2 | 95.0% | 0.25g |
$774.0 | 2025-03-11 |
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine 関連文献
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amineに関する追加情報
5-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS No. 1177358-97-2): An Overview
5-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (CAS No. 1177358-97-2) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as FMPMMPA, has garnered attention due to its unique structural properties and biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
Chemical Structure and Properties
5-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 4-fluoro-3-methylphenyl substituent and a methyl group on the pyrazole ring. The presence of the fluorine atom and the methyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various medicinal applications. The compound has a molecular formula of C12H13FN3 and a molecular weight of approximately 220.25 g/mol.
The physical properties of FMPMMPA include a melting point of around 98°C and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate methylating agent such as methyl iodide. This approach has been widely reported in the literature and is known for its high yield and purity.
An alternative synthetic route involves the reaction of 4-fluoro-3-methylbenzonitrile with hydrazine hydrate to form the nitrile hydrazone, which is then cyclized using a base such as potassium tert-butoxide. This method offers a more straightforward pathway to the desired product and has been used in several recent studies.
Biological Activities
FMPMMPA has been extensively studied for its potential therapeutic applications, particularly in the areas of oncology and neurology. One of the key biological activities of this compound is its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, recent research has shown that FMPMMPA can effectively inhibit the activity of Aurora kinase A, an enzyme that plays a crucial role in cell division and is often overexpressed in various types of cancer.
In addition to its anticancer properties, FMPMMPA has also demonstrated potential as an anticonvulsant agent. Studies have shown that it can modulate GABAergic neurotransmission, making it a promising candidate for the treatment of epilepsy and other neurological disorders. The mechanism by which FMPMMPA exerts these effects is still under investigation, but preliminary data suggest that it may act through multiple pathways involving ion channels and neurotransmitter receptors.
Clinical Trials and Research Developments
The promising preclinical results with FMPMMPA have led to increased interest in its clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and pharmacokinetics of this compound in human subjects. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In parallel with clinical trials, ongoing research continues to explore new applications for FMPMMPA. For example, recent studies have investigated its potential as a radioprotective agent, aiming to reduce radiation-induced damage in normal tissues during cancer therapy. Preliminary findings suggest that FMPMMPA may enhance the therapeutic window of radiotherapy by protecting healthy cells while maintaining or even enhancing the efficacy against cancer cells.
Conclusion
5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (FMPMMPA), with its unique chemical structure and diverse biological activities, represents a promising molecule for further development in medicinal chemistry and pharmaceutical research. The ongoing clinical trials and preclinical studies are expected to provide valuable insights into its therapeutic potential across various disease areas. As research progresses, it is likely that new applications for this compound will be discovered, further expanding its utility in the field of drug discovery.
1177358-97-2 (5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine) 関連製品
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 1803424-90-9(2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid)
- 721924-06-7(6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole)
- 2138055-02-2(1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine)
- 98204-48-9(Spirofylline)
- 50870-59-2(2,3-Dibromo-2,3-dihydro-1H-inden-1-one)
- 920376-84-7(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)propanamide)
- 2228880-45-1(3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one)
- 1984826-57-4(3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine)
- 2138114-33-5(tert-butyl N-methyl-N-{2-(2,2,2-trifluoroethyl)aminoethyl}carbamate)




